2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
WD2000-012547 is a selective poly(ADP-ribose)-polymerase (PARP-1) inhibitor with a pKi of 8.221.
Brand Name:
Vulcanchem
CAS No.:
283172-68-9
VCID:
VC0006963
InChI:
InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20)
SMILES:
C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4
Molecular Formula:
C₁₇H₁₄N₂O
Molecular Weight:
262.3 g/mol
2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one
CAS No.: 283172-68-9
Inhibitors
VCID: VC0006963
Molecular Formula: C₁₇H₁₄N₂O
Molecular Weight: 262.3 g/mol
CAS No. | 283172-68-9 |
---|---|
Product Name | 2-Phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
Molecular Formula | C₁₇H₁₄N₂O |
Molecular Weight | 262.3 g/mol |
IUPAC Name | 2-phenyl-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |
Standard InChI | InChI=1S/C17H14N2O/c20-17-13-7-4-8-14-15(13)12(9-10-18-17)16(19-14)11-5-2-1-3-6-11/h1-8,19H,9-10H2,(H,18,20) |
Standard InChIKey | CMVVSYUUFABRBC-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4 |
Canonical SMILES | C1CNC(=O)C2=C3C1=C(NC3=CC=C2)C4=CC=CC=C4 |
Description | WD2000-012547 is a selective poly(ADP-ribose)-polymerase (PARP-1) inhibitor with a pKi of 8.221. |
Reference | [1]. Fatima S, et al. Multiple receptor conformation docking, dock pose clustering and 3D QSAR studies on human poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. J Recept Signal Transduct Res. 2014 Oct;34(5):417-30. |
PubChem Compound | 10220882 |
Last Modified | Nov 11 2021 |
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